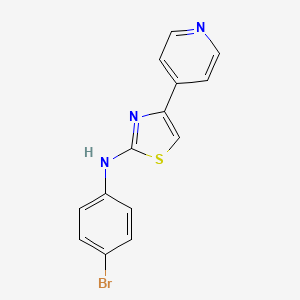
4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
描述
4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTT is a thiol-containing triazole compound that has been shown to exhibit a range of biological activities.
科学研究应用
4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biological activities that make it a promising compound for scientific research. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, as well as antitumor activity against cancer cells. 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD). 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the main advantages of using 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a potential candidate for a variety of research applications. However, one limitation of using 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
未来方向
There are several future directions for research involving 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use as an anti-cancer agent. Studies have shown that 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibits antitumor activity against a variety of cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as an anti-inflammatory agent. 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit anti-inflammatory properties, and further studies are needed to determine its potential as a treatment for inflammatory diseases.
Conclusion
In conclusion, 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. While further studies are needed to fully understand its mechanism of action and potential toxicity, 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has the potential to be a valuable tool for scientific research.
合成方法
4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. The resulting azide is then reacted with phenoxymethyl isocyanate to form the desired product, 4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
属性
IUPAC Name |
4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-7-9-13(10-8-12)19-15(17-18-16(19)21)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGQCYNQSFECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322272 | |
| Record name | 4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
21358-14-5 | |
| Record name | 4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)

![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)

![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)

![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)